molecular formula C14H24N4O2 B11848285 tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate

tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate

Cat. No.: B11848285
M. Wt: 280.37 g/mol
InChI Key: FMXLNRZMWXKHAK-UHFFFAOYSA-N
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Description

tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is a complex organic compound that features a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate typically involves the formation of the pyrazolopyridine core followed by functionalization with tert-butyl and methyl groups. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under acidic conditions to form the pyrazolopyridine core. Subsequent reactions introduce the tert-butyl and methyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrazolopyridine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of pyrazolopyridine derivatives with biological targets. Its structure is similar to that of certain natural products, making it useful for probing biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases .

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in organic reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[3,4-d]pyrimidine

Uniqueness

tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to other pyrazolopyridine derivatives .

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3

InChI Key

FMXLNRZMWXKHAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C2=C1CNCC2)C

Origin of Product

United States

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